Defined Enol Configuration vs. Keto–Enol Equilibrium Ambiguity of 4-Nitrophenylacetaldehyde
As an isolated (E)-enol, (E)-2-(4-nitrophenyl)ethenol provides a geometrically pure substrate with an E-configuration evidenced by an InChI b6-5+ descriptor and a ¹H NMR vinylic coupling constant J = 12–16 Hz, whereas 4-nitrophenylacetaldehyde exists predominantly (>99.99%) as the keto tautomer at equilibrium in neutral solution, with the enol form undetectable by standard NMR methods . The pure enol circumvents the need for base- or acid-catalyzed enolization and the associated kinetic and stereochemical uncertainty [1].
| Evidence Dimension | Enol content at equilibrium (neutral D₂O/DMSO, 25 °C) |
|---|---|
| Target Compound Data | ≥95% enol (isolated solid; vendor specification); single (E)-isomer confirmed by InChI stereodescriptor b6-5+ |
| Comparator Or Baseline | 4-Nitrophenylacetaldehyde (keto tautomer): estimated enol content <0.01% based on keto–enol equilibrium constants for arylacetaldehydes [1] |
| Quantified Difference | >4 orders of magnitude enrichment of enol form; enol is undetectable in the aldehyde equilibrium mixture |
| Conditions | Keto–enol equilibrium measured for phenylacetaldehyde (model system): K_eq ≈ 10⁻⁵ in D₂O at 25 °C; analogous 4-nitro derivative expected to exhibit comparable or lower enol content due to electron-withdrawing effect [1] |
Why This Matters
A researcher needing an enol substrate for stereoselective O-functionalization (e.g., silyl enol ether formation without epimerization) or for studying enol-specific reactivity cannot obtain the enol from the aldehyde without additional enolization chemistry, making the pre-formed (E)-enol the sole practical source.
- [1] Keeffe, J. R.; Kresge, A. J.; Schepp, N. P. Keto–enol equilibrium constants of simple carbonyl compounds. In The Chemistry of Enols; Rappoport, Z., Ed.; Wiley: Chichester, 1990; Chapter 7, pp. 399–480. View Source
